molecular formula C6H6S B081652 3-Vinylthiophene CAS No. 13679-64-6

3-Vinylthiophene

Cat. No.: B081652
CAS No.: 13679-64-6
M. Wt: 110.18 g/mol
InChI Key: BOJMHHBWYPDQQH-UHFFFAOYSA-N
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Description

3-Vinylthiophene is an organic compound with the molecular formula C6H6S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The vinyl group attached to the third position of the thiophene ring makes this compound a versatile compound in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Vinylthiophene can be synthesized through various methods. One notable method involves the reaction of α-mercaptoaldehydes and ketones with 1,3-butadien-1-yltriphenylphosphonium salts. This reaction leads to the formation of 3-vinylthiophenes and triphenylphosphine . The reaction conditions typically involve the use of pyridine or 2-picoline as solvents, which can significantly affect the yield of the product.

Industrial Production Methods: Industrial production of this compound often involves the use of butadienylphosphonium salts due to their efficiency in producing high yields of the desired product. The reaction is carried out under controlled conditions to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Vinylthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine are used for halogenation reactions.

Major Products:

Scientific Research Applications

3-Vinylthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Vinylthiophene: Similar structure but with the vinyl group at the second position.

    Thiophene: The parent compound without the vinyl group.

    2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the second and fifth positions.

Comparison: 3-Vinylthiophene is unique due to the position of the vinyl group, which influences its reactivity and the types of reactions it can undergo. Compared to 2-vinylthiophene, this compound has different electronic properties and reactivity patterns, making it suitable for specific applications in material science and organic synthesis .

Properties

IUPAC Name

3-ethenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S/c1-2-6-3-4-7-5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJMHHBWYPDQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447084
Record name 3-VINYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13679-64-6
Record name 3-VINYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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